![molecular formula C11H22N2O2 B6355966 t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate CAS No. 1821708-00-2](/img/structure/B6355966.png)
t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate is a chemical compound with the CAS Number: 2173637-07-3 . It has a molecular weight of 186.25 .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl [(2R,3S)-2-methylazetidin-3-yl]carbamate . The InChI code is 1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)/t6-,7+/m1/s1 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored in a refrigerator and shipped at room temperature . The compound is soluble in methylene chloride, chloroform, and alcohols . It is slightly soluble in petroleum ether and water .Aplicaciones Científicas De Investigación
Substituent Effects on Carbamate Rotation
- A study examined the effects of different aryl substituents on the rotation barrier of t-butyl N-methyl-N-aryl carbamates, revealing that electron-donating groups increase the barrier while withdrawing groups decrease it. This finding is significant in understanding the molecular behavior of such compounds (Smith et al., 2004).
Synthesis of Anti-Cancer Drug Intermediates
- t-Butyl carbamates have been utilized in synthesizing key intermediates for anti-cancer drugs. For instance, t-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate was synthesized as a critical intermediate, demonstrating the role of these compounds in medicinal chemistry (Hao, 2011).
CO2 Absorption Enhancement
- Research into CO2 absorption has identified the utility of t-butyl carbamates in enhancing the performance of certain solvent blends. This application is crucial in developing more efficient CO2 mitigation technologies (Balchandani et al., 2022).
Efficient Conversion Techniques
- Studies have also focused on the efficient conversion of various amines to t-butyl carbamates, highlighting the chemical versatility and applicability of these compounds in synthetic chemistry (Chandrasekhar et al., 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of “tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate” are not explicitly mentioned in the available literature. The compound is a carbamate derivative, and carbamates are known to interact with various enzymes and receptors in the body. The specific targets for this compound need further investigation .
Mode of Action
As a carbamate derivative, it might interact with its targets by forming a covalent bond, leading to changes in the target’s function
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets . More research is needed to identify the exact pathways influenced by this compound.
Pharmacokinetics
The bioavailability of this compound would depend on these properties
Result of Action
The effects would depend on the compound’s interaction with its targets and the subsequent changes in cellular functions . More research is needed to understand these effects.
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially influence the compound’s action
Propiedades
IUPAC Name |
tert-butyl N-[(2R,3S)-2-methylpiperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZKXFNBXLZDN-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCCN1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

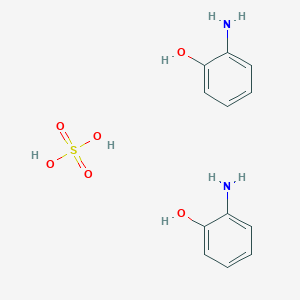
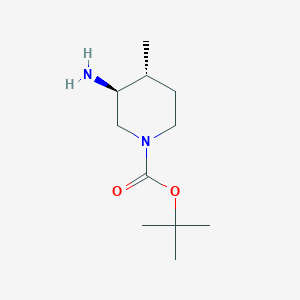
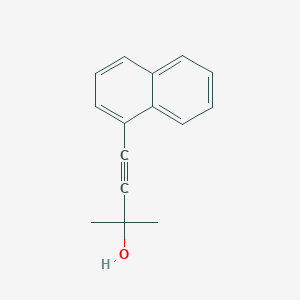
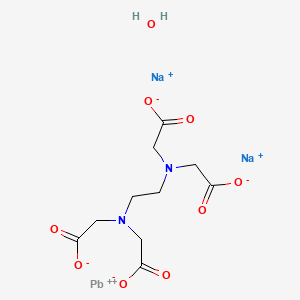
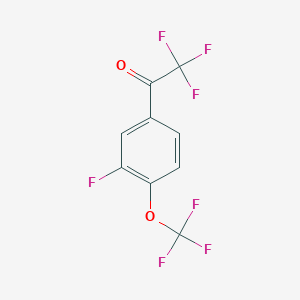
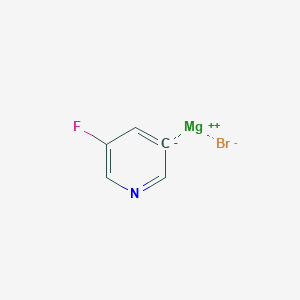


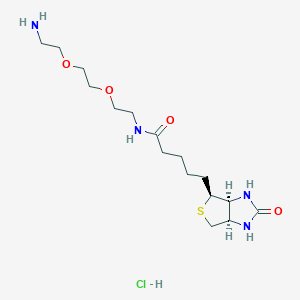
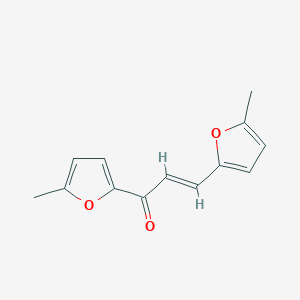

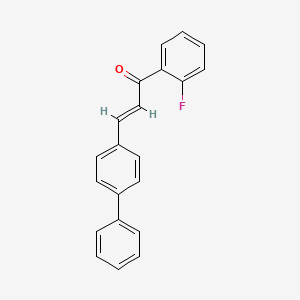
![1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6355978.png)
![1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355988.png)